molecular formula C20H23FN4O4S B4165505 [4-[4-Fluoro-2-nitro-5-(oxolan-2-ylmethylamino)phenyl]piperazin-1-yl]-thiophen-2-ylmethanone

[4-[4-Fluoro-2-nitro-5-(oxolan-2-ylmethylamino)phenyl]piperazin-1-yl]-thiophen-2-ylmethanone

Cat. No.: B4165505
M. Wt: 434.5 g/mol
InChI Key: GNTUABVGAIQTHR-UHFFFAOYSA-N
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Description

[4-[4-Fluoro-2-nitro-5-(oxolan-2-ylmethylamino)phenyl]piperazin-1-yl]-thiophen-2-ylmethanone is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[4-Fluoro-2-nitro-5-(oxolan-2-ylmethylamino)phenyl]piperazin-1-yl]-thiophen-2-ylmethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Amidation: Formation of the amide bond.

    Cyclization: Formation of the tetrahydrofuran ring.

    Piperazine coupling: Attachment of the piperazine ring with the thienylcarbonyl group.

Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

[4-[4-Fluoro-2-nitro-5-(oxolan-2-ylmethylamino)phenyl]piperazin-1-yl]-thiophen-2-ylmethanone can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

    Hydrolysis: Breaking of chemical bonds with the addition of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups to the aromatic ring.

Scientific Research Applications

[4-[4-Fluoro-2-nitro-5-(oxolan-2-ylmethylamino)phenyl]piperazin-1-yl]-thiophen-2-ylmethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [4-[4-Fluoro-2-nitro-5-(oxolan-2-ylmethylamino)phenyl]piperazin-1-yl]-thiophen-2-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide
  • 2-fluoro-4-nitrobenzoic acid
  • 4-fluoro-N-[(2R)-tetrahydro-2-furanylmethyl]benzenesulfonamide

Uniqueness

[4-[4-Fluoro-2-nitro-5-(oxolan-2-ylmethylamino)phenyl]piperazin-1-yl]-thiophen-2-ylmethanone is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to interact with a wide range of molecular targets and exhibit diverse chemical reactivity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

[4-[4-fluoro-2-nitro-5-(oxolan-2-ylmethylamino)phenyl]piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O4S/c21-15-11-18(25(27)28)17(12-16(15)22-13-14-3-1-9-29-14)23-5-7-24(8-6-23)20(26)19-4-2-10-30-19/h2,4,10-12,14,22H,1,3,5-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTUABVGAIQTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=CC(=C(C=C2F)[N+](=O)[O-])N3CCN(CC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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